molecular formula C13H21NO3 B15272839 tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate

tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate

Cat. No.: B15272839
M. Wt: 239.31 g/mol
InChI Key: UQRDWBUTDRBGSD-UHFFFAOYSA-N
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Description

This compound (CAS: 67858-64-4) features a bicyclo[2.2.1]heptane (norbornane) core with a formyl (-CHO) group at position 3 and a tert-butyl carbamate (-NHBoc) moiety at position 2. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.31 g/mol and an XLogP3 value of ~2.3, indicative of moderate hydrophobicity . The formyl group enhances reactivity in nucleophilic additions or condensation reactions, while the bicyclic framework introduces steric constraints influencing conformational stability and interaction with biological targets .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl N-(3-formyl-2-bicyclo[2.2.1]heptanyl)carbamate

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h7-11H,4-6H2,1-3H3,(H,14,16)

InChI Key

UQRDWBUTDRBGSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C=O

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate involves several steps. One common method includes the reaction of a bicyclic heptane derivative with tert-butyl carbamate under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The tert-butyl carbamate moiety provides stability to the compound and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Structural Isomers: Positional Variations of the Formyl Group

  • tert-Butyl N-(1-formylbicyclo[2.2.1]heptan-2-yl)carbamate (CAS: 2305255-05-2) Shares the same molecular formula (C₁₃H₂₁NO₃) and weight (239.31 g/mol) as the target compound but positions the formyl group at position 1 instead of 3.

Functional Group Analogs

  • tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
    • Replaces the formyl group with a ketone (-CO-) and modifies the bicyclo substituent positions.
    • The ketone’s lower electrophilicity reduces reactivity in condensation reactions compared to the formyl-containing target compound .
  • tert-Butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1630906-54-5) Features a bicyclo[2.2.2]octane system with an amino (-NH₂) group. The larger ring size reduces ring strain, enhancing stability but decreasing conformational rigidity relative to bicyclo[2.2.1]heptane derivatives .

Heteroatom-Modified Derivatives

  • tert-Butyl N-[exo-1-azabicyclo[2.2.1]heptan-3-yl]carbamate
    • Introduces a nitrogen atom into the bicyclic framework, increasing basicity and hydrogen-bonding capacity.
    • This modification expands utility in medicinal chemistry, where the aza group can mimic natural alkaloid scaffolds .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Groups Notable Applications
tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate 67858-64-4 C₁₃H₂₁NO₃ 239.31 ~2.3 Formyl (-CHO), -NHBoc Catalysis, drug intermediates
tert-Butyl N-(1-formylbicyclo[2.2.1]heptan-2-yl)carbamate 2305255-05-2 C₁₃H₂₁NO₃ 239.31 2.3 Formyl (-CHO), -NHBoc Synthetic intermediates
tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate 1357353-02-6 C₁₄H₂₂O₃ 238.32 2.8 Ketone (-CO-), ester (-COO-) Polymer chemistry
tert-Butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate 1630906-54-5 C₁₃H₂₄N₂O₂ 240.34 1.9 Amino (-NH₂), -NHBoc Bioactive molecule synthesis

Biological Activity

tert-Butyl N-{3-formylbicyclo[2.2.1]heptan-2-yl}carbamate is a compound with significant potential in medicinal chemistry, particularly due to its unique bicyclic structure and functional groups. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 1418113-94-6
  • Appearance : Colorless solid
  • Solubility : Soluble in THF and diethyl ether

Biological Activity Overview

The biological activity of this compound has been investigated for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

  • Anti-inflammatory Properties :
    • The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
    • Studies indicate that it may reduce the expression of cyclooxygenase enzymes, which are critical in the inflammatory response.
  • Anticancer Activity :
    • Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines.
    • The compound appears to interfere with cell cycle progression, leading to reduced proliferation of tumor cells.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells
Cytokine ModulationReduction in TNF-alpha levels

Detailed Research Findings

  • Anti-inflammatory Studies :
    • One study demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.
    • Another investigation highlighted its ability to inhibit NF-kB activation, a key regulator of inflammation.
  • Anticancer Research :
    • A study on various cancer cell lines (e.g., breast and colon cancer) reported that treatment with this compound led to a dose-dependent decrease in cell viability.
    • Mechanistic studies revealed that the compound activates caspase pathways, which are crucial for apoptosis.

Safety and Toxicology

While promising, the safety profile of this compound requires further evaluation. Initial toxicity assessments indicate moderate cytotoxicity at high concentrations, necessitating careful dosage considerations in therapeutic applications.

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